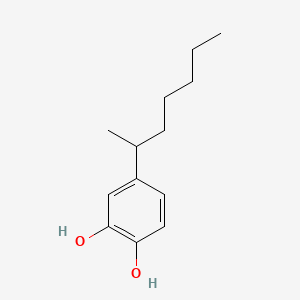
Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI) is a chemical compound that has been found to have potential applications in scientific research. This compound is a ketone derivative that is used in various studies to investigate its mechanism of action, biochemical and physiological effects, and other related aspects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Polycyclic Ring Systems
A novel strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol demonstrates a modular approach for constructing polycyclic architectures, integral to the structure of many natural products (Someswarao et al., 2018).
Enaminone Structures and Tautomerism
The synthesis of isomeric enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and their structural determination via X-ray diffraction, exploring tautomerism within the cyclic and side chain parts, highlights the versatility of pyran derivatives in organic chemistry (Brbot-Šaranović et al., 2001).
Achmatowicz Rearrangement
A study on Achmatowicz rearrangement with 2-chloro-1-(furan-2-yl) ethanol, leading to the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one, showcases the compound's potential in the synthesis of complex organic molecules (Gerçek, 2007).
Microwave-Assisted Synthesis of Chalcone Derivatives
Research on the microwave-assisted synthesis of chalcone derivatives using the compound as a precursor underlines its utility in rapid, efficient chemical synthesis and potential biological activity screening (Katade et al., 2008).
Antimicrobial and Antifungal Activities
A study on novel furan and pyran derivatives, including the synthesis and biological activity screening against various bacteria and fungi, demonstrates the potential of such compounds in developing new antimicrobial agents (Sari et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-hydroxyoxan-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(9)2-4-10-5-3-7/h9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFFQCVSECOXEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


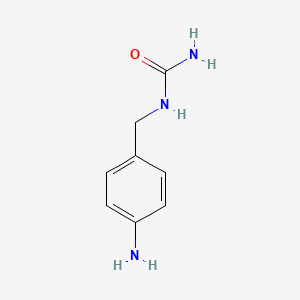
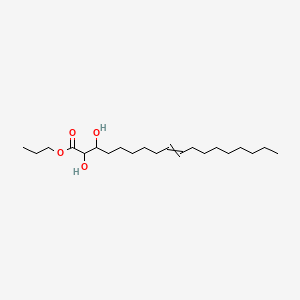
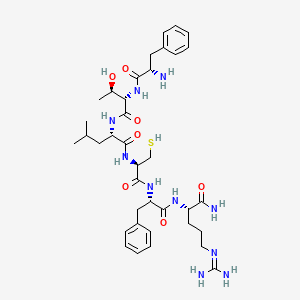

![5-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B573785.png)
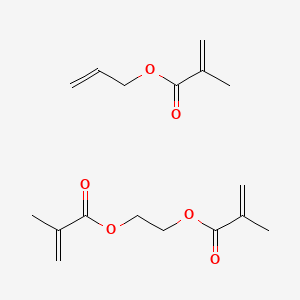
![N-Hydroxy-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B573787.png)
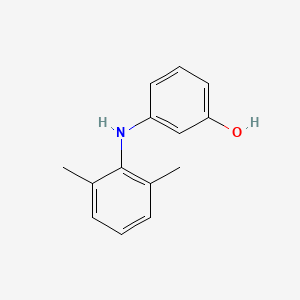
![1-[(R)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B573789.png)
